molecular formula C5H12ClNO3 B2780493 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride CAS No. 2089255-48-9

2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride

Cat. No.: B2780493
CAS No.: 2089255-48-9
M. Wt: 169.61
InChI Key: OIEYIXJSIFYMLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3 It is a derivative of amino acids and is often used in various scientific research applications due to its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-3-hydroxybutanoic acid with ammonia in the presence of a catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a keto acid.

    Reduction: The compound can be reduced to form a corresponding amino alcohol.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-keto-3-hydroxy-2-methylbutanoic acid.

    Reduction: Formation of 2-amino-3-hydroxy-2-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is studied for its role in metabolic pathways and its potential effects on cellular processes. It is used in experiments to understand amino acid metabolism and enzyme functions.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific metabolic disorders or as a supplement to support amino acid levels in patients with deficiencies.

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it valuable in the synthesis of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The compound may also interact with receptors or transporters, modulating cellular functions and signaling pathways.

Comparison with Similar Compounds

    2-Hydroxy-3-methylbutanoic acid: A metabolite involved in amino acid metabolism.

    3-Hydroxy-2-methylbutanoic acid: Another related compound with similar biochemical properties.

    2-Amino-3-methylbutanoic acid: A structural analog with different functional groups.

Uniqueness: 2-Amino-3-hydroxy-2-methylbutanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-amino-3-hydroxy-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-3(7)5(2,6)4(8)9;/h3,7H,6H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEYIXJSIFYMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C(=O)O)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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